6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198) is a synthetic compound specifically designed for scientific research. [, , ] It is primarily classified as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). [, , , , , ] YM-298198 plays a crucial role in investigating the function and therapeutic potential of mGluR1 in various neurological and physiological processes. [, , , , , , , ]
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide, commonly referred to as YM-298198 hydrochloride, is a complex heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole family. This compound has garnered attention for its potential therapeutic applications, particularly as a selective non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1) . The molecular formula of this compound is C18H22N4OS, with a molecular weight of approximately 378.9 g/mol . Its unique structure features a thiazole ring fused with a benzimidazole moiety, contributing to its diverse biological activities and potential uses in neuroscience and pharmacology.
YM-298198 is classified under the category of thiazolo[3,2-a]benzimidazoles, which are known for their varied biological activities. This compound is primarily sourced from synthetic organic chemistry and has been studied for its interactions with mGlu1 receptors in the brain . Its classification as a non-competitive antagonist indicates that it binds to the receptor without competing with glutamate, thereby modulating its signaling pathways.
The synthesis of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide involves several key steps:
These synthetic strategies require careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide is characterized by:
The structural formula can be represented as follows:
This structure plays a critical role in its interaction with biological targets .
The chemical reactivity of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide includes:
The mechanism of action for 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide primarily involves its role as a non-competitive antagonist at mGlu1 receptors. By binding to these receptors without displacing glutamate:
Research indicates that this compound could potentially alleviate symptoms associated with neurological disorders like Parkinson's disease and schizophrenia by modulating mGlu1 activity .
The physical properties of 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide include:
Chemical properties include:
Relevant data points include:
Property | Value |
---|---|
Molecular Weight | 378.9 g/mol |
Melting Point | Not widely documented |
Solubility | Soluble in water (hydrochloride form) |
These properties are crucial for understanding how the compound behaves in biological systems .
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide has several potential applications in scientific research:
The thiazolo[3,2-a]benzimidazole core represents a structurally intricate heterocyclic system that emerged as a privileged scaffold in medicinal chemistry over seven decades of development. The earliest reported synthesis dates to 1926 with the preparation of thiazolo[3,2-a]benzimidazol-3(2H)-one, while the unsubstituted parent heterocycle thiazolo[3,2-a]benzimidazole was first documented in 1966 [1]. This structural class gained significant pharmacological relevance following the identification of tilomisole as an immunomodulatory agent and YM-298198 as a potent, selective group I metabotropic glutamate (mGlu1) receptor antagonist [1]. The historical synthetic paradigm involved condensation strategies starting from 2-mercaptobenzimidazole precursors (readily available from o-phenylenediamine and carbon disulfide). Subsequent annulation of the thiazole ring was typically achieved using α-haloketones, propargyl halides, or 1,2,3-tribromopropane under acidic or basic conditions [1] [8].
A significant methodological evolution emerged in 2005 with the introduction of the thiazolium salt approach. This innovative route circumvented limitations of traditional methods by employing N-(2-aminophenyl)thiazoline-2-thiones as pivotal intermediates. Sequential methylation at sulfur generated reactive thiazolium salts that underwent intramolecular cyclization upon heating, efficiently yielding 3-alkyl-thiazolo[3,2-a]benzimidazoles. This method offered superior isolated yields (often exceeding 60%) and broader substituent tolerance, including sterically demanding groups like tert-butyl at the 3-position [8]. The method's robustness is evident in its successful application to synthesize sterically congested derivatives like 3-tert-butyl-thiazolo[3,2-a]benzimidazole, albeit requiring extended reaction times (41 hours) for complete conversion compared to methyl analogs [8].
Table 1: Historical Evolution of Thiazolo[3,2-a]benzimidazole Synthesis
Synthetic Era | Key Starting Materials | Characteristic Reagents/Conditions | Advantages/Limitations |
---|---|---|---|
Traditional (1926-2004) | 2-Mercaptobenzimidazole | α-Haloketones, PPA/AcOH, polyphosphoric acid | Broad substrate scope; variable yields (40-75%) |
Enol Ester Umpolung (1990s) | S-S Dimers of mercaptobenzimidazole | Enol esters, in situ generation | Novel bond formation sequence; complex reaction setup |
Thiazolium Salt Route (2005-) | N-(2-Aminophenyl)thiazoline-2-thiones | Iodomethane, methanol reflux | High yields (64-73%), handles steric bulk, simple workup |
The introduction of an amino group at the 7-position of the thiazolo[3,2-a]benzimidazole scaffold confers distinctive electronic and steric properties that profoundly influence biological interactions. Positionally, this substituent resides on the benzimidazole moiety's benzene ring, specifically para to the fusion point with the thiazole ring. This strategic location allows the 7-amino group to participate in critical hydrogen-bonding interactions with biological targets, acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen lone pair) [4] [6]. The electron-donating nature of the amino group significantly alters the π-electron density distribution across the fused heterocyclic system, enhancing electron-richness at positions C6 and C8, while slightly decreasing it at C9. This electronic perturbation is detectable via NMR chemical shifts and influences reactivity in electrophilic substitution reactions [6].
Functionally, 7-amino derivatives exhibit markedly different physicochemical profiles compared to unsubstituted or halo-substituted analogs. The amino group substantially increases water solubility through enhanced hydrogen-bonding capacity with solvent water molecules, addressing a key limitation of the inherently lipophilic parent scaffold. This modification also improves crystal packing efficiency in solid-state formulations due to additional hydrogen-bonding networks. Crucially, the protonation state of the 7-amino group (dictated by pKa ≈ 3.5-4.5 for the conjugate acid) ensures it remains predominantly positively charged under physiological conditions (pH 7.4), facilitating electrostatic interactions with negatively charged enzyme pockets or nucleic acid phosphate backbones [4] [6]. This characteristic is exploited in the design of DNA minor groove binders and kinase inhibitors where cationic functionality is advantageous.
Table 2: Electronic and Functional Effects of 7-Amino Substitution
Property | Unsubstituted Scaffold | 7-Amino Substituted Scaffold | Functional Consequence |
---|---|---|---|
Electron Density (C7) | Moderate | High | Enhanced nucleophilicity, altered reactivity |
Hydrogen Bonding Capacity | Limited (N atoms only) | High (NH₂ donor/acceptor) | Improved target engagement, solubility |
pKa (Conjugate Acid) | N/A | ~3.5-4.5 | Cationic at physiological pH |
LogP (Calculated) | ~3.0-3.8 | ~2.0-2.5 | Improved aqueous solubility |
Solid-State Packing | Van der Waals dominated | Extensive H-bond networks | Enhanced crystallinity, stability |
The thiazolo[3,2-a]benzimidazole nucleus functions as a versatile molecular platform that strategically positions multiple pharmacophoric elements for interaction with diverse biological targets. Analysis of structure-activity relationships (SAR) across bioactive derivatives reveals several critical pharmacophores: 1) The electron-rich fused heterocyclic core facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) in enzyme binding pockets; 2) The thiazole nitrogen and benzimidazole nitrogens serve as hydrogen bond acceptors; 3) Substituents at the 2-position (particularly carboxamide groups) enable directional hydrogen bonding and modulate membrane permeability; and 4) Alkyl/aryl groups at the 3-position provide hydrophobic bulk for van der Waals interactions with lipophilic enzyme subpockets [1] [3] [9].
The specific compound 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide integrates multiple optimized pharmacophores into a single molecular architecture. Its 2-carboxamide moiety featuring an N-cyclohexyl-N-methyl group exemplifies rational design for enhanced target affinity and pharmacokinetics. The tertiary amide configuration prevents undesired hydrolysis while maintaining hydrogen-bonding capacity via the carbonyl oxygen. The N-cyclohexyl group provides a conformationally constrained hydrophobic element that fills deep lipophilic enzyme cavities, whereas the adjacent N-methyl group prevents amide bond rotation, reducing entropic penalties upon target binding. Concurrently, the 7-amino group (as discussed previously) offers hydrogen-bonding functionality and cationic character complementary to anionic binding regions [3] [9].
The 1-methyl group (positioned on the thiazole nitrogen) serves dual purposes: 1) It prevents undesired N-H hydrogen bonding that might impede membrane permeation; and 2) It introduces a small steric block that biases the conformation of the fused ring system, potentially enhancing complementarity with target biomacromolecules. This multi-faceted pharmacophore integration has yielded compounds demonstrating broad bioactivity, including anticancer effects through topoisomerase inhibition, antimicrobial activity against resistant pathogens, and CNS activity via glutamate receptor modulation [1] [3]. The pharmacophoric complexity of these systems positions them as privileged scaffolds for addressing challenging therapeutic targets.
Table 3: Key Pharmacophores in 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Pharmacophoric Element | Structural Feature | Molecular Interactions Enabled | Biological Significance |
---|---|---|---|
Fused Heterocyclic Core | Thiazolo[3,2-a]benzimidazole | π-π Stacking, Cation-π, Van der Waals | Target recognition, cell penetration |
7-Amino Group | -NH₂ at benzimidazole C7 | H-bond donation/acceptance, ionic interactions | Solubility enhancement, electrostatic complementarity |
2-Carboxamide | -N(cyclohexyl)(methyl)C(=O) | H-bond acceptance (C=O), hydrophobic filling | Target affinity, metabolic stability |
N-Cyclohexyl | N-linked cyclohexane | Hydrophobic, Van der Waals, conformational constraint | Enhanced selectivity, membrane partitioning |
N1-Methyl | Methyl on thiazole nitrogen | Steric blockade, conformational biasing | Metabolic protection, reduced desolvation penalty |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7